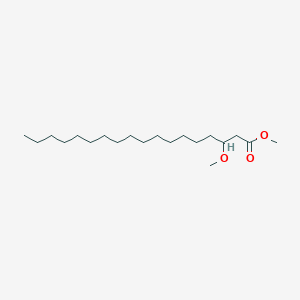
Methyl 3-methoxyoctadecanoate
説明
Methyl 3-methoxyoctadecanoate is a branched fatty acid methyl ester (FAME) characterized by an 18-carbon chain (octadecanoate) with a methoxy (-OCH₃) substituent at the third carbon position. This structural feature distinguishes it from linear or hydroxyl-substituted methyl esters. The methoxy group likely reduces polarity compared to hydroxylated analogs, influencing solubility, thermal stability, and reactivity.
特性
CAS番号 |
19013-36-6 |
|---|---|
分子式 |
C20H40O3 |
分子量 |
328.5 g/mol |
IUPAC名 |
methyl 3-methoxyoctadecanoate |
InChI |
InChI=1S/C20H40O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22-2)18-20(21)23-3/h19H,4-18H2,1-3H3 |
InChIキー |
WOAHZSYEFOOHQB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(CC(=O)OC)OC |
正規SMILES |
CCCCCCCCCCCCCCCC(CC(=O)OC)OC |
同義語 |
3-Methoxyoctadecanoic acid methyl ester |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
The following table compares Methyl 3-methoxyoctadecanoate with structurally related methyl esters, including hydroxy-substituted derivatives and linear-chain analogs. Data is synthesized from evidence on molecular weights, substituent types, and applications.
Key Structural and Functional Differences:
- Substituent Effects: The methoxy group in this compound reduces hydrogen-bonding capacity compared to hydroxylated analogs (e.g., Methyl 3-hydroxydodecanoate), likely lowering water solubility but improving compatibility with nonpolar matrices .
- Chain Length: Longer carbon chains (e.g., C18 in this compound vs. C14 in Methyl 3-hydroxytetradecanoate) increase molecular weight and hydrophobicity, influencing applications in coatings or plasticizers.
- Reactivity : Hydroxy-substituted esters are prone to oxidation or esterification reactions, whereas methoxy groups offer greater chemical inertness .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing methyl 3-methoxyoctadecanoate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves esterification of 3-methoxyoctadecanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Optimize reaction temperature (70–90°C) and molar ratios (1:5 acid-to-methanol) to enhance yield. Monitor progress via thin-layer chromatography (TLC) or FT-IR for ester bond confirmation. Post-synthesis, purify via fractional distillation or silica gel chromatography to isolate the product from unreacted starting materials .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- GC-MS : Use a polar capillary column (e.g., DB-WAX) with temperature programming (50–250°C) to confirm molecular weight and fragmentation patterns.
- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ 3.3–3.5 ppm and ester carbonyl (C=O) at δ 170–175 ppm. Compare with spectral libraries of structurally analogous esters (e.g., methyl tetradecanoate) .
- Elemental Analysis : Validate purity by matching experimental C/H/O ratios to theoretical values (C₂₀H₄₀O₃) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators if aerosolization is possible .
- Ventilation : Conduct reactions in fume hoods with local exhaust systems to minimize inhalation exposure .
- Spill Management : Absorb small spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for experimental reproducibility?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a refractive index detector and C18 column (acetonitrile/water mobile phase). Acceptable purity for kinetic studies is ≥95% (area normalization). For sensitive applications (e.g., isotopic labeling), aim for ≥99% via recrystallization in hexane/ethyl acetate .
Advanced Research Questions
Q. How does this compound behave under extreme thermal or oxidative conditions, and what decomposition products form?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen/air atmospheres. Expect decomposition above 200°C, releasing carbon oxides and methoxy-containing fragments. Identify degradation products via GC-MS or pyrolysis-GC. Avoid storage near strong oxidizers (e.g., peroxides) to prevent autocatalytic decomposition .
Q. What strategies resolve contradictions in thermodynamic data (e.g., enthalpy of vaporization) reported for methyl-substituted esters?
- Methodological Answer : Cross-validate data using multiple techniques:
- Static Calorimetry : Measure ΔvapH° at reduced pressure (0.01–1 bar) for high-purity samples.
- Comparative Analysis : Align results with structurally similar esters (e.g., methyl tetradecanoate ΔvapH° = 79.8 kJ/mol at 350K) to identify outliers .
- Uncertainty Quantification : Apply error margins (e.g., ±0.8 kJ/mol) from NIST-recommended protocols to assess reliability .
Q. How can researchers optimize experimental designs to mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor reaction progress in real time.
- Design of Experiments (DoE) : Vary catalysts (e.g., p-toluenesulfonic acid vs. enzyme-based), temperatures, and solvent systems (e.g., toluene vs. THF) to identify robust conditions.
- Statistical Control : Use ANOVA to isolate critical factors (e.g., stirring rate, moisture content) affecting yield .
Q. What advanced techniques elucidate the phase behavior of this compound in mixed solvent systems?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Determine melting (Tₘ) and crystallization points in binary solvents (e.g., ethanol/water).
- Small-Angle X-ray Scattering (SAXS) : Analyze self-assembly in nonpolar solvents to identify micellar or lamellar structures.
- Cloud Point Titration : Measure solubility limits using turbidimetry to map phase diagrams .
Notes on Data Reliability
- Conflicting Data : Discrepancies in thermodynamic properties (e.g., Tₘ values) may arise from impurities or calibration errors. Cross-reference NIST data and peer-reviewed studies for validation .
- Expert Judgment : For novel applications (e.g., lipid nanoparticles), prioritize hazard assessments based on analog compounds (e.g., methyl hydroxydodecanoate) when direct data is lacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


